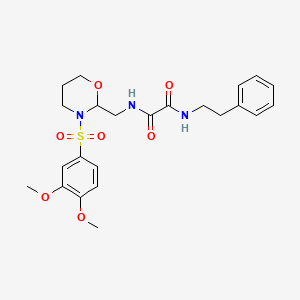
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H29N3O7S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound characterized by a complex structure that includes an oxazinan ring and a sulfonyl group. This compound has garnered attention in medicinal and agricultural chemistry due to its potential biological activities.
The molecular formula of this compound is C23H29N3O7S, with a molecular weight of 491.6 g/mol. The compound's structure features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 491.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| CAS Number | 872976-39-1 |
Antibacterial Properties
Compounds with similar structural features to this compound have been studied for their antibacterial properties. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial cell proliferation. Preliminary studies suggest that this compound may exhibit similar antibacterial effects.
Insecticidal Activity
Research indicates that compounds containing oxazinan rings may possess insecticidal properties. For instance, related compounds have demonstrated effectiveness against lepidopterous pests, suggesting that this compound could be developed as a biopesticide . The sulfonamide group may enhance this activity by facilitating interaction with biological targets in pests.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems. This interaction could modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes. Further studies are necessary to elucidate the exact pathways involved.
Case Studies and Research Findings
Case Study 1: Antibacterial Activity Assessment
In a study examining the antibacterial properties of sulfonamide derivatives, compounds structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2 phenethyloxalamide were tested against common bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Insecticidal Efficacy Evaluation
Another study investigated the insecticidal efficacy of oxazinan derivatives against Spodoptera frugiperda (fall armyworm). The results showed that the tested compounds exhibited high mortality rates among larvae, indicating that modifications in the oxazinan structure could enhance insecticidal potency. This finding supports the hypothesis that N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-y)methyl)-N2 phenethyloxalamide may also serve as an effective pest control agent.
Propiedades
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-31-19-10-9-18(15-20(19)32-2)34(29,30)26-13-6-14-33-21(26)16-25-23(28)22(27)24-12-11-17-7-4-3-5-8-17/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWKGJMSNXAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













